molecular formula C7H3F4NO B1323070 3-Fluoro-6-(trifluoromethyl)picolinaldehyde CAS No. 1227585-11-6

3-Fluoro-6-(trifluoromethyl)picolinaldehyde

Cat. No.: B1323070
CAS No.: 1227585-11-6
M. Wt: 193.1 g/mol
InChI Key: ULKUSSWPEAJRIR-UHFFFAOYSA-N
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Description

3-Fluoro-6-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H3F4NO and a molecular weight of 193.1 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-(trifluoromethyl)picolinaldehyde typically involves the introduction of fluorine atoms into the picolinaldehyde structure. One common method involves the fluorination of 6-(trifluoromethyl)picolinaldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-(trifluoromethyl)picolinaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 3-Fluoro-6-(trifluoromethyl)picolinic acid.

    Reduction: 3-Fluoro-6-(trifluoromethyl)picolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-6-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving aldehyde dehydrogenases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-(trifluoromethyl)picolinaldehyde is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. Additionally, the presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, thereby influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)picolinaldehyde
  • 3-Fluoro-4-(trifluoromethyl)picolinaldehyde
  • 3-Fluoro-2-(trifluoromethyl)picolinaldehyde

Uniqueness

3-Fluoro-6-(trifluoromethyl)picolinaldehyde is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the picolinaldehyde structure. This unique arrangement imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications compared to its analogs.

Properties

IUPAC Name

3-fluoro-6-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKUSSWPEAJRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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